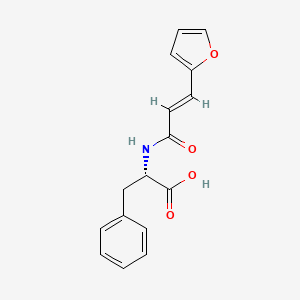

N-(3-(2-Furyl)acryloyl)phenylalanine

Description

Significance of Synthetic Peptidic Substrates in Biochemical Research

The use of an enzyme's natural substrate to measure its activity in a laboratory setting is often fraught with challenges. These biological molecules can be complex, difficult to isolate in pure form, and their enzymatic processing may not generate a readily detectable signal. To overcome these limitations, biochemists have developed synthetic substrates, which are custom-designed molecules that are recognized and processed by a specific enzyme but have been modified to produce a measurable signal upon reaction.

These synthetic molecules are indispensable tools in a wide array of biochemical experiments. sigmaaldrich.com They are crucial for the primary screening of potential drug candidates, the development of diagnostic assays, and for fundamental research into the mechanisms of enzyme action. sigmaaldrich.com By creating peptides that are acted upon by proteolytic enzymes, researchers can gain insights into the enzyme's specificity and catalytic power. The most effective synthetic substrates are those that are highly selective for the target enzyme and generate a strong, easily quantifiable signal, such as a change in color or fluorescence. scbt.com This allows for sensitive and continuous monitoring of enzymatic reactions, which is essential for detailed kinetic analysis.

Historical Context of Furylacryloyl Conjugates in Enzyme Assays

The development of chromogenic substrates, which release a colored product upon enzymatic cleavage, revolutionized enzyme kinetics in the 1970s. This technology provided a simple and direct method for spectrophotometrically monitoring enzyme activity. Within this context, the furylacryloyl group emerged as a particularly useful chromophore.

The key feature of the N-(3-(2-furyl)acryloyl) moiety is its distinct ultraviolet absorption spectrum. When this group is attached to a peptide, the electronic environment of the chromophore is altered upon cleavage of the adjacent peptide bond by an enzyme. This cleavage results in a predictable shift in the absorbance maximum, which can be continuously monitored to determine the rate of the reaction. This approach avoids the need for secondary enzymatic reactions or cumbersome product separation steps, allowing for real-time kinetic measurements.

Role of N-(3-(2-Furyl)acryloyl)phenylalanine and its Derivatives in Mechanistic Enzymology

This compound (FAP) itself, and more commonly its peptide derivatives, serve as key substrates for a variety of enzymes, enabling detailed studies of their catalytic mechanisms. The furylacryloyl group provides the spectroscopic handle, while the attached peptide sequence confers specificity for the target enzyme.

One of the most prominent applications is in the study of Angiotensin-Converting Enzyme (ACE) , a key regulator of blood pressure. medchemexpress.com The tripeptide N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) is a widely used chromogenic substrate for ACE. medchemexpress.combiocompare.comsigmaaldrich.com ACE catalyzes the hydrolysis of FAPGG, splitting it into N-(3-(2-furyl)acryloyl)-L-phenylalanine (FAP) and the dipeptide glycyl-glycine. medchemexpress.com This cleavage leads to a decrease in absorbance at approximately 340 nm, providing a direct measure of ACE activity. medchemexpress.com This assay is routinely used for the kinetic analysis of ACE and for screening potential ACE inhibitors. medchemexpress.comsigmaaldrich.com

Another significant application is in the assay of Collagenase , a type of matrix metalloproteinase (MMP). The synthetic substrate N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) is designed to mimic the primary structure of collagen and is hydrolyzed by collagenases. sigmaaldrich.comscbt.comsigmaaldrich.com The assay is typically conducted at a pH of 7.5 and allows for the spectrophotometric determination of collagenase activity. sigmaaldrich.comsigmaaldrich.com This is vital for research into conditions involving tissue remodeling and degradation.

The utility of furylacryloyl-peptides extends to other proteases as well. For instance, N-[3-(2-Furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) is a substrate for Thermolysin , a metalloprotease. biocompare.com Studies using FAGLA have provided insights into how factors like salt concentrations can modulate thermolysin's catalytic efficiency. biocompare.com Furthermore, derivatives such as N-(3-[2-Furyl]acryloyl)-Phe-Phe serve as substrates for Cathepsin A , and N-(3-[2-Furyl]acryloyl)-Ala-Lys is used to assay human plasma carboxypeptidase N . forlabs.co.uk

Overview of Research Trajectories for this compound Analogues

The versatility of the this compound scaffold has led to significant research into its analogues for various applications beyond simple substrate activity. By modifying the core structure, researchers can develop molecules with tailored properties, such as enzyme inhibitors or probes to explore enzyme specificity.

One major research trajectory involves the design of enzyme inhibitors . By altering the phenylalanine residue or other parts of the molecule, analogues can be created that bind to the active site of an enzyme but are not cleaved, thereby blocking its activity. For example, N-furoyl-phenylalanine derivatives have been investigated as potential inhibitors of caspase-6, an enzyme implicated in neurodegenerative diseases. researchgate.net

Another avenue of research focuses on synthesizing a library of FAP-peptide analogues with varying amino acid sequences. These libraries are then used to probe the substrate specificity of different proteases. nih.govucsb.edu By determining which sequences are most efficiently cleaved, researchers can map the preferences of an enzyme's active site, which is critical for understanding its biological role and for designing highly selective substrates and inhibitors. nih.gov The development of efficient synthetic methods, such as using 3-(2-furyl)acrylic anhydride (B1165640) for acylation, has facilitated the creation of these diverse analogues. sigmaaldrich.com These studies highlight the evolution of FAP from a simple chromogenic label to a versatile chemical tool in mechanistic enzymology and drug discovery.

Data Tables

Table 1: Kinetic Parameters of N-(3-(2-Furyl)acryloyl) Based Substrates

| Enzyme | Substrate | K_m | k_cat |

| Angiotensin-Converting Enzyme (ACE) | N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) | 0.2546 mM medchemexpress.com | Not Reported |

| Collagenase | N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) | Not Reported | Not Reported |

| Thermolysin | N-[3-(2-Furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) | Not Reported | Not Reported |

| Cathepsin A | N-(3-[2-Furyl]acryloyl)-Phe-Phe | Not Reported | Not Reported |

| Human Plasma Carboxypeptidase N | N-(3-[2-Furyl]acryloyl)-Ala-Lys | Not Reported | Not Reported |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRHXUZHXEHBK-VFNNOXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4950-66-7 | |

| Record name | N-(3-(2-Furyl)acryloyl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for N 3 2 Furyl Acryloyl Phenylalanine and Its Derivatives

Retrosynthetic Analysis of N-(3-(2-Furyl)acryloyl)phenylalanine

A retrosynthetic analysis of this compound (FAP) reveals a primary disconnection at the amide bond. This central bond is formed between the carboxyl group of 3-(2-furyl)acrylic acid and the amino group of L-phenylalanine. This approach simplifies the target molecule into two key synthons: an activated form of 3-(2-furyl)acrylic acid and L-phenylalanine, which may require protection of its carboxylic acid group to prevent unwanted side reactions. The IUPAC name for this compound is (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid. nih.gov

The core challenge in this synthesis lies in the efficient formation of the amide linkage without racemization of the chiral center in L-phenylalanine. The choice of synthetic route—whether solution-phase or solid-phase—and the selection of appropriate coupling reagents and protecting groups are critical decisions guided by this analysis.

Classical Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis offers a versatile and scalable approach for preparing this compound. This method involves the reaction of the constituent molecules in a suitable solvent system.

Coupling Reagents and Reaction Conditions for Amide Bond Formation

The formation of the amide bond is the cornerstone of the synthesis. A widely documented method involves the acylation of L-phenylalanine with 3-(2-furyl)acryloyl chloride. To facilitate this reaction, a tertiary amine, such as triethylamine (B128534) or N-methylmorpholine, is often used to scavenge the hydrochloric acid produced. google.com

Alternatively, various coupling reagents can be employed to activate the carboxylic acid of 3-(2-furyl)acrylic acid, promoting its reaction with the amine of phenylalanine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. arkat-usa.orgbachem.comiris-biotech.de Dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used carbodiimides, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to minimize racemization and improve efficiency. bachem.comiris-biotech.depeptide.com The use of HOBt and its analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can lead to the formation of active esters that react smoothly with the amino group. arkat-usa.orgbachem.com

Phosphonium salt reagents, such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate), are also highly effective. arkat-usa.orgbachem.comsigmaaldrich.com Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency and are staples in modern peptide synthesis. bachem.compeptide.comsigmaaldrich.com A Russian patent describes a method using the anhydride (B1165640) of 3-(2-furyl)acrylic acid for the acylation of amino acids, which simplifies the process and increases the yield. google.com

The choice of solvent is also critical, with anhydrous dichloromethane (B109758) or dimethylformamide (DMF) being common options to prevent hydrolysis of the activated species. researchgate.net Reaction temperatures are typically kept low initially (e.g., 0–5°C) and then allowed to rise to room temperature.

Table 1: Common Coupling Reagents and Additives

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, NHS, HOAt | Widely used, cost-effective; additives reduce racemization. bachem.comiris-biotech.depeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High coupling efficiency, suitable for hindered couplings. arkat-usa.orgbachem.compeptide.comsigmaaldrich.com |

| Uronium Salts | HBTU, TBTU, HATU | - | Fast reaction rates, low racemization, widely used in SPPS. bachem.compeptide.comsigmaaldrich.com |

Protection and Deprotection Schemes for Amino Acid Moieties

To ensure the selective formation of the desired amide bond, protecting groups are often necessary for the functional groups of phenylalanine. The carboxylic acid group of phenylalanine is typically protected as an ester, such as a methyl or tert-butyl ester, to prevent it from reacting with the activated 3-(2-furyl)acrylic acid. researchgate.netslideshare.net

Solid-Phase Peptide Synthesis Approaches for this compound Conjugates

Solid-phase peptide synthesis (SPPS) provides an efficient and automatable method for the synthesis of peptides and, by extension, conjugates like this compound derivatives. slideshare.net In this approach, the C-terminal amino acid (phenylalanine) is first anchored to a solid support, typically a resin. mdpi.commdpi.com The synthesis then proceeds by the sequential addition of amino acids or, in this case, the acylation with 3-(2-furyl)acrylic acid.

The core principles of coupling and protection used in solution-phase synthesis are also applicable to SPPS. mdpi.com The use of highly efficient coupling reagents like HBTU, HATU, and PyBOP is common to drive the reactions to completion. arkat-usa.orgmdpi.com A significant advantage of SPPS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. slideshare.net This makes it particularly suitable for the synthesis of libraries of related compounds for research purposes. mdpi.comresearchgate.net

Chemoenzymatic Synthesis of this compound Esters

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. While direct enzymatic synthesis of this compound is not widely reported, related enzymatic transformations are known. For instance, enzymes can be used for the stereoselective hydrolysis or formation of ester protecting groups. nih.gov This approach can offer high enantiopurity and mild reaction conditions. researchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthesis of this compound is crucial for obtaining high-quality material for research. Key parameters for optimization include the molar ratio of reactants, reaction time, temperature, and the choice of coupling reagent and solvent. nih.gov

For example, a patent describes a process for preparing N-3-(2-furyl)acryloyl derivatives of amino acids with yields up to 95% by using the anhydride of 3-(2-furyl)acrylic acid in chloroform (B151607) with N-methylmorpholine. google.com Another study on the synthesis of N-acryloylphenylalanine, a related compound, highlights the importance of controlled temperature and pH during the reaction.

Purification of the final product is typically achieved by crystallization, often from a solvent system like ether, or by column chromatography to remove any unreacted starting materials or byproducts. google.com The purity is then assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Large-Scale Production Methodologies for Research Reagents

The synthesis of this compound for use as a research reagent involves the coupling of L-phenylalanine with 3-(2-furyl)acrylic acid. For production beyond the laboratory bench, efficient and scalable methodologies are required to ensure high yield and purity. Industrial peptide synthesis has evolved from traditional solution-phase methods to solid-phase peptide synthesis (SPPS), particularly for larger peptides, though solution-phase synthesis remains relevant for the large-scale production of shorter peptides and derivatives. researchgate.net

A key factor in large-scale synthesis is the choice of coupling reagent, which activates the carboxylic acid group to facilitate amide bond formation. researchgate.net While classic reagents like dicyclohexylcarbodiimide (DCC) are effective and inexpensive, their use can be complicated by the formation of insoluble by-products and potential for allergic reactions. researchgate.netresearchgate.net Modern onium salt-based reagents, such as HBTU, HATU, and PyBOP, offer faster reaction times, higher coupling efficiency, and reduced side reactions like racemization, making them suitable for complex syntheses. researchgate.netresearchgate.netnih.gov

A patented method aimed at simplifying the process and increasing the yield of N-(3-(2-furyl)acryloyl) amino acid derivatives utilizes 3-(2-furyl)acrylic acid anhydride as the activated acylating agent. researchgate.net This approach, conducted at room temperature in the presence of a tertiary amine, reportedly improves yields to between 86-95%, avoiding the use of more toxic or unstable reagents like DCC or acid chlorides. researchgate.net Another patented method focuses on a high-yield synthesis process that results in the pure compound after recrystallization from an ethanol-water mixture.

The table below summarizes various coupling reagents that can be employed in the synthesis of N-acyl amino acids, highlighting their characteristics relevant to large-scale production.

| Coupling Reagent Class | Example(s) | Key Characteristics for Large-Scale Synthesis | Citation |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Inexpensive and effective, but can lead to hard-to-remove by-products and racemization. | researchgate.net |

| Onium Salts (Uronium/Phosphonium) | HBTU, HATU, PyBOP, TDBTU | High coupling efficiency, fast reaction rates, and reduced risk of racemization. Often preferred for complex or sensitive substrates. | researchgate.netnih.gov |

| Acid Anhydrides | 3-(2-Furyl)acrylic acid anhydride | Allows for a simplified process with high yields for the target compound specifically. Avoids common issues with other reagents. | researchgate.net |

Derivatization Strategies for Structural Modification of the Furylacryloyl Moiety

The this compound molecule possesses two key reactive sites within its furylacryloyl moiety: the furan (B31954) ring and the α,β-unsaturated acryloyl system. These sites allow for a range of structural modifications to generate novel derivatives for structure-activity relationship (SAR) studies.

The furan ring is an electron-rich, five-membered aromatic heterocycle. ijabbr.com This characteristic makes it susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. ijabbr.com Furthermore, the entire conjugated system, which includes the furan ring and the acrylic acid portion, provides multiple reactive sites for chemical transformations.

Key derivatization strategies include:

Reactions at the Furan Ring: As a bioactive scaffold, the furan nucleus can be modified to alter the compound's biological and physical properties. ijabbr.comnih.gov Electrophilic substitution reactions such as nitration, halogenation, and acylation can be performed, typically at the 5-position of the furan ring, which is the most reactive site. ijabbr.com

Reactions at the Acryloyl Double Bond: The α,β-unsaturated double bond is reactive towards nucleophiles in Michael additions. It can also undergo hydroarylation, where an aromatic compound adds across the double bond, a reaction that can be promoted by strong acids. nih.gov Additionally, the double bond can be reduced via catalytic hydrogenation to yield the saturated propionyl analogue.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, offering a pathway to complex bicyclic structures, a unique reactivity that can be used for bioconjugation. researchgate.net

The following table outlines potential derivatization reactions on the furylacryloyl moiety.

| Reactive Site | Reaction Type | Potential Modification | Citation |

|---|---|---|---|

| Furan Ring | Electrophilic Substitution | Halogenation, Nitration, Acylation (e.g., at the 5-position) | ijabbr.com |

| Diels-Alder Reaction | Formation of bicyclic adducts for bioconjugation | researchgate.net | |

| Acryloyl C=C Double Bond | Reduction | Hydrogenation to form the saturated N-(3-(2-Furyl)propionyl)phenylalanine | ijabbr.com |

| Addition Reactions | Hydroarylation, Michael Addition | nih.gov |

Synthesis of this compound Analogues with Varied Peptide Backbones

The synthesis of analogues of this compound with different amino acid backbones is a straightforward strategy to explore the influence of the peptide component on the molecule's properties. This involves replacing L-phenylalanine with other natural or non-natural amino acids. The fundamental reaction remains the acylation of the amino acid's alpha-amino group with an activated form of 3-(2-furyl)acrylic acid. nih.gov

The general applicability of N-acylation methods allows for the synthesis of a wide library of compounds. researchgate.netresearchgate.net The Schotten-Baumann reaction, or variations thereof using activated esters or acid anhydrides, can be used to couple 3-(2-furyl)acrylic acid with the ester of the desired amino acid, followed by saponification to yield the final product. researchgate.netresearchgate.net This approach has been used to create a variety of N-acyl amino acids. researchgate.netnih.gov For instance, research on poly(N-acryl amino acids) demonstrates the synthesis of monomers from the reaction of acryloyl chloride with various amino acid esters, including those of leucine, proline, and tyrosine, which are then polymerized. nih.gov Similarly, the synthesis of fluorinated phenylalanine derivatives showcases the extensive possibilities for modifying the amino acid portion of such molecules.

The synthesis of these analogues allows for systematic investigation into how changes in the amino acid side chain (e.g., in terms of size, charge, hydrophobicity, or aromaticity) affect the substrate's interaction with enzymes or its potential biological activity.

The table below provides examples of potential analogues that could be synthesized by replacing phenylalanine.

| Analogue Name | Amino Acid Backbone | Rationale for Variation | Citation |

|---|---|---|---|

| N-(3-(2-Furyl)acryloyl)glycine | Glycine (B1666218) | Simplest amino acid; provides a baseline with no side chain. | researchgate.net |

| N-(3-(2-Furyl)acryloyl)alanine | Alanine | Introduces a small, non-polar methyl side chain. | monash.edu |

| N-(3-(2-Furyl)acryloyl)leucine | Leucine | Introduces a larger, branched alkyl side chain, increasing lipophilicity. | nih.gov |

| N-(3-(2-Furyl)acryloyl)tyrosine | Tyrosine | Replaces the phenyl group with a phenol, introducing a hydroxyl group for potential hydrogen bonding. | nih.gov |

| N-(3-(2-Furyl)acryloyl)tryptophan | Tryptophan | Introduces a larger, bicyclic indole (B1671886) side chain. | peptide.com |

Enzymatic Interaction Studies of N 3 2 Furyl Acryloyl Phenylalanine

Angiotensin-Converting Enzyme (ACE) as a Primary Research Target

Angiotensin-Converting Enzyme (ACE) is the principal enzyme investigated in studies involving N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG). sigmaaldrich.comsigmaaldrich.com ACE, a key enzyme in the renin-angiotensin system, plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. delta-dp.irthermofisher.comnih.gov The interaction between ACE and FAPGG, a synthetic chromogenic substrate, has been extensively studied to understand the enzyme's kinetics and to develop methods for quantifying its activity. nih.govmedchemexpress.cominvivochem.com

Hydrolysis Kinetics of N-(3-(2-Furyl)acryloyl)phenylalanine by ACE

The study of the hydrolysis kinetics of N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) by Angiotensin-Converting Enzyme (ACE) is fundamental to understanding the enzyme's function. ACE catalyzes the cleavage of the peptide bond in FAPGG, a reaction that can be monitored to determine enzymatic activity. delta-dp.irgoogle.com This hydrolytic action is a specific interaction, making FAPGG a valuable tool in ACE research. medchemexpress.com The rate of this reaction is influenced by factors such as substrate concentration and the presence of inhibitors, providing a model for studying enzyme-substrate dynamics. researchgate.netnih.gov

The kinetic parameters of FAPGG hydrolysis by ACE are defined by the Michaelis-Menten model. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter. A reported Km value for the hydrolysis of FAPGG by ACE is 0.31 mmol/L. psu.edu Other studies have reported varying Km values depending on the experimental conditions and the source of the enzyme. For instance, research on amphibian serum ACE reported Km values of 0.337 mM for frog serum and 0.282 mM for newt serum at 37°C, which are noted to be close to that of human serum enzyme. nih.gov Another source reports a Km of 2.546×10⁻⁴ M (or 0.2546 mM). medchemexpress.com Theoretical calculations suggest that a linear relationship between the analytical signal and ACE activity is best achieved at a FAPGG concentration of 1.0 ± 0.2 mM, based on a Km of 0.35 ± 0.05 mM. nih.gov These parameters are crucial for optimizing assay conditions and for comparing enzyme activity across different studies. nih.govnih.gov

Reported Michaelis-Menten Constants (Km) for FAPGG Hydrolysis by ACE

| Enzyme Source | Temperature | Km Value | Citation |

|---|---|---|---|

| Not Specified | Not Specified | 0.31 mmol/L | psu.edu |

| Frog Serum | 37°C | 0.337 mM | nih.gov |

| Newt Serum | 37°C | 0.282 mM | nih.gov |

| Not Specified | Not Specified | 0.2546 mM | medchemexpress.com |

| Theoretical | Not Specified | 0.35 ± 0.05 mM | nih.gov |

The enzymatic action of ACE on its substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) results in the hydrolysis of the peptide bond between the phenylalanine and glycine (B1666218) residues. delta-dp.irsorachim.com This cleavage yields two distinct products: the dipeptide glycylglycine (B550881) (GG) and the chromophoric molecule this compound (FAP). medchemexpress.comgoogle.comsorachim.comresearchgate.nettrinitybiotech.com The liberation of FAP from the FAPGG substrate is the key event measured in related enzymatic assays. nih.gov The formation of these specific products confirms the peptidyldipeptide hydrolase activity of ACE on this synthetic substrate. sorachim.com

Application in Spectrophotometric ACE Activity Assays

The hydrolysis of FAPGG by ACE is widely applied in kinetic spectrophotometric assays to determine ACE activity in various biological samples, such as serum and plasma. sigmaaldrich.comdelta-dp.irthermofisher.comnih.gov This method, often referred to as the "FAP method," provides a continuous monitoring system for enzyme activity. delta-dp.irgoogle.com The principle of the assay is based on the fact that the hydrolysis of FAPGG causes a change in the absorbance of light at a specific wavelength. sorachim.comresearchgate.net This change is directly proportional to the rate of FAPGG cleavage and, consequently, to the ACE activity in the sample. sorachim.comtrinitybiotech.com These assays are valuable for both clinical diagnostics and for screening potential ACE inhibitors in drug discovery research. sigmaaldrich.comdelta-dp.irresearchgate.net

The spectrophotometric assay for ACE activity relies on the distinct spectral properties of the substrate, N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), and its product, this compound (FAP). FAPGG has a maximum absorption band at 340 nm. google.com When ACE hydrolyzes FAPGG into FAP and glycylglycine, it results in a decrease in absorbance at this wavelength. delta-dp.irsorachim.comresearchgate.nettrinitybiotech.comresearchgate.net This decrease is monitored over time, and the rate of change in absorbance (ΔOD/min) is used to calculate the enzyme's activity. nih.govresearchgate.net The use of the 340 nm wavelength is common in clinical laboratories as most analyzers can measure it accurately, and the initial absorbance of the substrate solution is within a measurable range. psu.edu Some studies note that the maximum change in absorbance upon complete hydrolysis occurs at different wavelengths, but 340 nm is the standard for this kinetic assay. psu.edu

The FAPGG assay has been adapted and optimized for high-throughput screening (HTS) to efficiently test large numbers of potential ACE inhibitors. researchgate.net Modifications often involve transferring the assay to a 96-well microplate format, which reduces the required sample and reagent volumes and allows for simultaneous analysis of many samples. researchgate.netnih.gov Key to optimization is the careful control of assay conditions, such as substrate concentration, enzyme activity level, and incubation time, to ensure reproducible and comparable results. nih.gov For instance, research has shown that the apparent inhibitory concentration (IC50) values for inhibitors are highly dependent on the level of ACE activity used in the assay. nih.gov The relative simplicity of the FAPGG assay, which involves fewer steps compared to methods like HPLC, makes it particularly suitable for the rapid screening of clear peptide samples in HTS campaigns. researchgate.net However, alternative colorimetric HTS assays using different substrates have also been developed to overcome some limitations of methods relying on UV wavelength monitoring. nih.govcolab.ws

Evaluation of ACE Inhibitor Potency Using this compound as a Reference Substrate

The use of this compound-based substrates, particularly FAPGG, is a well-established method for evaluating the potency of ACE inhibitors. medchemexpress.comnih.gov This assay is considered reliable and is recommended for screening clear peptide samples due to its simplicity and reduced consumption of time and chemicals compared to other methods like those using hippuryl-histidyl-leucine (B1329654) (HHL). cambridge.org

In a typical assay, the rate of FAPGG hydrolysis by ACE is measured in the presence and absence of a potential inhibitor. A reduction in the rate of hydrolysis indicates inhibition of the enzyme. This method has been successfully used to assess the inhibitory effects of various compounds, including the drug captopril (B1668294) and digests from whey protein. cambridge.orgresearchgate.net The concentration of an inhibitor required to reduce ACE activity by 50% (IC50) is a standard measure of its potency, and assays using FAPGG have yielded IC50 values consistent with those reported in the literature for known inhibitors. cambridge.org

Studies have shown a strong correlation between the conversion of FAPGG and the conversion of the natural ACE substrate, angiotensin I, validating the use of this synthetic substrate in inhibitor screening. researchgate.netnih.gov The assay has been employed to identify and characterize novel ACE-inhibitory peptides from various sources, such as fish waste. e3s-conferences.org

Investigating Modes of ACE Inhibition (Competitive, Non-competitive, Uncompetitive)

Understanding the mode of inhibition (MOA) is critical for drug development. The FAPGG substrate assay is instrumental in these investigations. By measuring the reaction kinetics at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to determine the inhibition mechanism. nih.govresearchgate.net

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate (FAPGG). ucl.ac.ukteachmephysiology.com This increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). On a Lineweaver-Burk plot, this is visualized as lines with different slopes intersecting on the y-axis. teachmephysiology.com Captopril is an example of a competitive inhibitor whose effects can be studied using the FAPGG assay. medchemexpress.com

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. jackwestin.com This reduces the Vmax but does not change the Km. The Lineweaver-Burk plot shows lines with different slopes that intersect on the x-axis. Research on an endogenous ACE inhibitor found in human serum identified its mechanism as non-competitive using the FAPGG hydrolysis assay. nih.govresearchgate.net

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. jackwestin.com This type of inhibition reduces both Vmax and Km. This mode is characterized by parallel lines on a Lineweaver-Burk plot.

The ability to use FAPGG in these kinetic studies makes it a key tool for characterizing the specific ways in which new and existing inhibitors interact with ACE. medchemexpress.comnih.gov

Thermolysin Interaction Dynamics

Thermolysin, a thermostable metalloendopeptidase, also interacts with this compound derivatives. These substrates are used to probe the enzyme's specificity and catalytic mechanism.

Hydrolysis of this compound Analogs by Thermolysin

Thermolysin catalyzes the hydrolysis of peptide bonds, showing a preference for hydrophobic amino acid residues. nih.gov Studies using analogs such as N-furylacryloylglycyl-L-leucinamide (Fua-Gly-LeuNH2) and N-furylacryloylglycyl-L-phenylalaninamide (Fua-Gly-PheNH2) have been instrumental in mapping the enzyme's specificity. nih.gov The enzyme exhibits a preference for a hydrophobic L-amino acid as the donor of the carbonyl group for the bond to be cleaved. nih.gov Furthermore, the presence of another hydrophobic residue next to the carbonyl-group donor significantly increases the rate of synthesis, highlighting the importance of secondary specificity. nih.gov Research has also explored modifying the S1' subsite of thermolysin-like proteases to alter their preference for different amino acids like Leucine and Phenylalanine at the P1' position. rug.nl

Influence of Environmental Factors on Thermolysin Activity (pH, Temperature, Salt Concentration)

The activity of thermolysin is significantly influenced by its environment.

pH: The pH dependence of thermolysin-catalyzed hydrolysis of substrates like Fua-Gly-LeuNH2 has been described by a bell-shaped curve, with optimal activity between the pKa values of 5.0 and 8.25 at 25°C. nih.gov

Temperature: The relationship between temperature and the catalytic rate (kcat) of thermolysin is not always linear when plotted as an Arrhenius plot. For instance, the hydrolysis of the substrate FAGLA shows a biphasic break near 26°C, indicating different activation energies above and below this temperature. researchgate.net

Salt Concentration: The addition of neutral salts can have a profound effect on thermolysin activity. For example, the activity of thermolysin can increase exponentially with increasing concentrations of NaCl, reaching up to 1300–1500% of its initial activity at 4 M NaCl. nih.gov This activation is thought to be due to interactions between the salt ions and specific residues on the enzyme or the suppression of unfavorable charge repulsions by the salt. nih.gov The stability of proteases can also be affected, with some salts acting as stabilizing agents at certain concentrations and pH values, while being destabilizing under other conditions. nih.gov

Kinetic Parameters (kcat, Km) and Their Modulation by External Agents

The kinetic parameters kcat (the turnover number) and Km (the Michaelis constant) quantify the efficiency of an enzyme. For the thermolysin-catalyzed hydrolysis of Fua-Gly-LeuNH2 and Fua-Gly-PheNH2, both kcat and Km were found to increase with pH at lower pH ranges. nih.gov These parameters can be modulated by external agents. For example, the binding of different substrates can have a synergistic effect, influencing both Km and kcat. nih.gov A kinetic study on the condensation of benzyloxycarbonyl-L-phenylalanine with various amine components showed that changes in the apparent kcat were greater than those in the apparent Km, suggesting that this synergism primarily affects the transition-state complex. nih.gov

Carboxypeptidase A (CPA) Interactions

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, is responsible for cleaving C-terminal amino acid residues from peptides and proteins. proteopedia.org It displays a preference for hydrophobic C-terminal residues such as Phenylalanine, Leucine, and Isoleucine. nih.gov

To investigate the substrate specificity of CPA, a series of substrates of the type FA-Phe-Xaa (where Xaa is a variable amino acid) have been synthesized and analyzed. nih.gov Kinetic studies with these chromogenic substrates allow for continuous measurement of the rate of hydrolysis. For example, mature CPA shows the ability to remove C-terminal residues from both FA-Phe-Phe and FA-Phe-Ala. nih.gov The optimal pH for the cleavage of these substrates is in the range of 8.5–9.0. nih.gov

CPA's specificity is largely determined by its S1' subsite, a hydrophobic pocket that accommodates the C-terminal side chain of the substrate. proteopedia.org The enzyme's interaction with the substrate is enhanced by larger and more hydrophobic side chains, such as phenylalanine, due to stronger van der Waals interactions. proteopedia.org However, CPA is unable to efficiently cleave certain C-terminal residues like proline, arginine, and lysine. virginia.edu Studies using deuterium (B1214612) NMR have also examined the motion of ligands like L-phenylalanine when bound within the crystalline structure of carboxypeptidase A. nih.gov

Interactive Data Table: Kinetic Parameters of Enzyme Interactions

| Enzyme | Substrate/Analog | Parameter | Value | Conditions | Reference |

| ACE | FAPGG | Km | 2.546 x 10⁻⁴ M | - | medchemexpress.com |

| Thermolysin | Fua-Gly-LeuNH2 | pKa1 | 5.0 | 25°C | nih.gov |

| Thermolysin | Fua-Gly-LeuNH2 | pKa2 | 8.25 | 25°C | nih.gov |

| Thermolysin | Fua-Gly-PheNH2 | pKa1 | 5.0 | 25°C | nih.gov |

| Thermolysin | Fua-Gly-PheNH2 | pKa2 | 8.25 | 25°C | nih.gov |

| Carboxypeptidase A | FA-Phe-Phe | Optimal pH | 8.5 - 9.0 | - | nih.gov |

| Carboxypeptidase A | FA-Phe-Ala | Optimal pH | 8.5 - 9.0 | - | nih.gov |

Specificity and Cleavage Mechanisms of CPA with this compound Derivatives

Carboxypeptidase A (CPA), a metalloexopeptidase, catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. wikipedia.orgproteopedia.org Its mechanism often involves an induced-fit model, where the binding of a substrate causes significant conformational changes in the enzyme's active site. slideshare.net The active site contains a crucial Zn2+ ion coordinated in a tetrahedral arrangement. slideshare.netnih.gov

The specificity of CPA is directed towards substrates with a C-terminal amino acid residue. The cleavage mechanism involves the coordination of the substrate's terminal carboxylate group to the enzyme's Arg-145 residue through a salt-linkage. nih.gov The carbonyl group of the scissile peptide bond interacts with the active site's Zn2+ ion. proteopedia.orgnih.gov This interaction, along with the action of catalytic residues like Glu-270, polarizes the peptide bond, making it susceptible to hydrolysis by a zinc-bound water molecule. wikipedia.orgproteopedia.org

While direct kinetic studies on this compound as a substrate for CPA are not extensively detailed in the reviewed literature, the enzyme is known to hydrolyze peptides with C-terminal phenylalanine. worthington-biochem.commedchemexpress.com The binding of substrates, such as the dipeptide Gly-Tyr, occurs at the S'1 site, with the aromatic side chain fitting into a hydrophobic pocket of the enzyme. nih.gov Given that this compound possesses a C-terminal phenylalanine, it is expected to be recognized and cleaved by CPA, releasing N-(3-(2-Furyl)acryloyl) and phenylalanine. The furylacryloyl group acts as a chromophore, allowing for spectrophotometric monitoring of the reaction.

Table 1: Key Residues and Components in Carboxypeptidase A Active Site

| Component | Role in Catalysis |

| Zn2+ Ion | Lewis acid catalyst; coordinates with the carbonyl oxygen of the scissile peptide bond and a water molecule, activating it for nucleophilic attack. proteopedia.orgslideshare.netnih.gov |

| Arg-145 | Binds the C-terminal carboxylate group of the substrate via a salt bridge, ensuring proper positioning. nih.gov |

| Glu-270 | Acts as a general base, accepting a proton from the zinc-bound water molecule to promote nucleophilic attack on the peptide carbonyl carbon. wikipedia.orgproteopedia.org |

| Hydrophobic Pocket | Accommodates the bulky aromatic or aliphatic side chain of the C-terminal amino acid (e.g., phenylalanine), contributing to substrate specificity. nih.gov |

Spectrophotometric Assays for CPA Activity

The enzymatic activity of Carboxypeptidase A can be conveniently measured using chromogenic substrates in a spectrophotometric assay. The principle of these assays relies on the change in absorbance of a solution upon enzymatic cleavage of a substrate that contains a chromophoric group.

For CPA, a common substrate used in such assays is hippuryl-L-phenylalanine. worthington-biochem.comsigmaaldrich.com The hydrolysis of this substrate by CPA yields hippuric acid and L-phenylalanine. The reaction progress can be monitored by measuring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid. worthington-biochem.com One unit of CPA activity is typically defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-phenylalanine per minute under specific conditions of pH 7.5 and 25°C. worthington-biochem.comsigmaaldrich.com

This compound and its derivatives serve as alternative substrates for similar continuous spectrophotometric assays. The furylacryloyl group is a chromophore that changes its spectral properties upon cleavage of the adjacent peptide bond. This change allows for real-time monitoring of the enzyme's catalytic activity. Similar assays have been developed for other carboxypeptidases, like carboxypeptidase N, using substrates such as hippuryl-L-arginine, demonstrating the versatility of this approach. nih.gov

Table 2: Parameters for a Typical CPA Spectrophotometric Assay

| Parameter | Value/Condition |

| Enzyme | Carboxypeptidase A |

| Substrate | Hippuryl-L-phenylalanine worthington-biochem.comsigmaaldrich.com |

| Wavelength (λ) | 254 nm worthington-biochem.com |

| Principle | Measures the increase in absorbance due to the formation of hippuric acid. worthington-biochem.com |

| Temperature | 25 °C worthington-biochem.comsigmaaldrich.com |

| pH | 7.5 worthington-biochem.comsigmaaldrich.com |

Microbial Collagenase Substrate Applications

Derivatives of this compound are valuable tools for studying the activity of microbial collagenases, enzymes that play a critical role in bacterial pathogenesis and have numerous biotechnological applications. assaygenie.comnih.govrsc.org

Hydrolysis of Furylacryloyl-Leucyl-Glycyl-Prolyl-Alanine (FALGPA)

N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, commonly known as FALGPA, is a synthetic peptide that serves as a chromogenic substrate for collagenases. assaygenie.comsigmaaldrich.comabcam.com It is designed to mimic the structure of collagen and is susceptible to hydrolysis by bacterial collagenases, such as those from Clostridium histolyticum. assaygenie.comnih.govsigmaaldrich.com

The hydrolysis of FALGPA by these enzymes occurs specifically at the Leucyl-Glycyl (Leu-Gly) peptide bond. asm.org This cleavage specificity has been observed for various bacterial collagenolytic proteases. asm.org The product of the colH gene from C. histolyticum shows a preference for short synthetic substrates like FALGPA, compared to the colG gene product which prefers intact collagen. creative-enzymes.com The ability of an enzyme to cleave FALGPA is often used to classify it as a collagenase. However, it has been noted that some peptidases can cleave FALGPA without being able to degrade native collagen. nih.gov

Monitoring Collagenase Activity Using Spectrophotometric Methods

The enzymatic activity of collagenase can be monitored continuously by observing the hydrolysis of FALGPA using a spectrophotometer. sigmaaldrich.com The cleavage of the Leu-Gly bond in FALGPA results in a decrease in the absorbance of the solution at a specific wavelength.

A standard method involves preparing a solution of FALGPA in a suitable buffer (e.g., Tricine buffer at pH 7.5) and initiating the reaction by adding the collagenase-containing sample. sigmaaldrich.comsigmaaldrich.com The rate of the reaction is determined by recording the decrease in absorbance at 345 nm (A345) over time. sigmaaldrich.comresearchgate.net This kinetic assay allows for the quantification of collagenase activity, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25 °C and pH 7.5 in the presence of calcium ions. sigmaaldrich.com Commercially available collagenase activity assay kits utilize this principle for the rapid and sensitive measurement of collagenase activity from various sources, including bacterial extracts. assaygenie.comabcam.comsigmaaldrich.com The millimolar extinction coefficient for FALGPA at 345 nm is a key parameter in these calculations. sigmaaldrich.comabcam.com

Table 3: Conditions for Spectrophotometric Collagenase Assay using FALGPA

| Parameter | Condition |

| Substrate | N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) assaygenie.comsigmaaldrich.comsigmaaldrich.com |

| Wavelength (λ) | 345 nm sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Principle | Measures the decrease in absorbance as FALGPA is hydrolyzed. sigmaaldrich.com |

| Buffer | Tricine with CaCl2 and NaCl sigmaaldrich.comsigmaaldrich.com |

| pH | 7.5 sigmaaldrich.comsigmaaldrich.com |

| Temperature | 25 °C or 37 °C sigmaaldrich.comsigmaaldrich.com |

Other Enzymatic Interactions and Substrate Specificity Profiling

Beyond its interaction with carboxypeptidase A and collagenases, derivatives of this compound serve as substrates for other important enzymes. A notable example is N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). FAPGG is widely used as a specific, synthetic chromogenic substrate for the Angiotensin-Converting Enzyme (ACE). medchemexpress.comscbt.comsigmaaldrich.cominvivochem.com ACE hydrolyzes FAPGG to produce this compound (FAP) and the dipeptide Gly-Gly. medchemexpress.com This reaction is monitored spectrophotometrically and serves as a key tool for quantifying ACE activity and for screening potential ACE inhibitors. medchemexpress.comsigmaaldrich.comibmc.msk.ru

The determination of an enzyme's substrate specificity is crucial for understanding its biological function and for designing selective inhibitors or probes. nih.govnih.gov Various methods have been developed for the comprehensive profiling of protease substrate specificity. These techniques often employ large libraries of potential substrates to identify the preferred amino acid sequences for cleavage.

One approach involves the use of combinatorial fluorogenic substrate libraries. nih.gov These libraries can contain tens of thousands of different peptide sequences, allowing for the rapid identification of an enzyme's preferences at multiple positions relative to the cleavage site (e.g., P1, P2, P3, P4). nih.gov Another powerful technique is substrate phage display coupled with next-generation sequencing (SPD-NGS). pnas.org This method can profile protease specificity with great depth, using libraries that display randomized peptides or even the entire human proteome, to identify optimal cleavage motifs and potential natural substrates. pnas.orgplos.org Such profiling approaches provide a detailed "fingerprint" of a protease's specificity, which is invaluable for distinguishing the activity of closely related enzymes and for developing highly selective research tools and therapeutics. nih.govresearchgate.net

Structural Insights and Structure Activity/mechanism Relationships

Conformational Analysis of N-(3-(2-Furyl)acryloyl)phenylalanine and its Enzyme Complexes

The structure of this compound (FAP) consists of an L-phenylalanine residue linked to a 3-(2-furyl)acryloyl group. This molecule possesses significant conformational flexibility due to the rotational freedom around its single bonds, particularly within the peptide linkage and the connection to the acryloyl group. The acryloyl moiety typically adopts a trans configuration (E-stereochemistry) at its double bond, which is crucial for its interaction with enzyme active sites.

In solution, the molecule likely exists as an ensemble of different conformations. However, when bound to an enzyme, such as angiotensin-converting enzyme (ACE), it is thought to adopt a more rigid and extended conformation. This induced fit is guided by specific interactions within the enzyme's active site. The phenylalanine portion of the molecule orients its hydrophobic benzyl (B1604629) side chain into a corresponding hydrophobic pocket within the enzyme, while the furylacryloyl group engages with other binding subsites. This binding fixes the molecule in a conformation that is optimal for the subsequent catalytic event.

Molecular Determinants of Enzymatic Recognition and Hydrolysis

This compound is the product of enzymatic hydrolysis of larger substrates, most notably N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), by angiotensin-converting enzyme (ACE). sigmaaldrich.com The recognition and cleavage of FAPGG to yield FAP and glycylglycine (B550881) are governed by several molecular determinants:

The Phenylalanine Residue : The benzyl side chain of the phenylalanine is a primary recognition element, fitting into the S1 hydrophobic pocket of ACE.

The Furylacryloyl Group : This N-terminal blocking group interacts with the S1' and S2' subsites of the enzyme, contributing to the proper positioning of the scissile peptide bond at the catalytic center.

The Peptide Bond : ACE catalyzes the hydrolysis of the amide bond between the phenylalanine and glycine (B1666218) residues in FAPGG. The efficiency of this hydrolysis is a key measure of ACE activity.

The hydrolysis reaction results in a detectable change in UV absorbance, as the electronic environment of the furylacryloyl chromophore is altered upon cleavage. This principle is the basis for using FAPGG and similar compounds in continuous spectrophotometric assays for enzyme activity.

Impact of Amino Acid Substitutions on Substrate Efficiency and Specificity

The specificity and efficiency of enzyme substrates containing the furylacryloyl-phenylalanine scaffold are highly sensitive to amino acid substitutions. Research on related enzyme systems demonstrates that modifications to the amino acid core can dramatically alter biological activity.

For instance, in studies of caspase-6 inhibitors based on a similar N-furoyl-phenylalanine structure, several modifications were shown to significantly enhance potency: researchgate.net

Stereochemistry : Changing the L-phenylalanine to its D-enantiomer can improve binding and inhibitory activity. researchgate.net

Ring Substitution : Adding substituents, such as a meta-cyano group to the phenyl ring, can lead to more potent inhibition. researchgate.net

Functional Group Modification : Reducing the carboxylic acid of the amino acid to an alcohol has also been shown to increase potency. researchgate.net

Furthermore, studies with the L,F-transferase enzyme show that while it can tolerate some phenylalanine analogs, others like 3,2- and 3,3-pyridylalanine are not viable substrates, indicating that the electronic and steric properties of the aromatic ring are critical for recognition. caltech.edu

| Modification to Phenylalanine Scaffold | Observed Effect | Enzyme System Example | Citation |

| L- to D-enantiomer | Improved potency | Caspase-6 | researchgate.net |

| Addition of meta-cyano group to phenyl ring | Improved potency | Caspase-6 | researchgate.net |

| Reduction of carboxylic acid to alcohol | Improved potency | Caspase-6 | researchgate.net |

| Replacement with pyridylalanine | Not a substrate | L,F-transferase | caltech.edu |

Role of the Furylacryloyl Moiety in Enzyme Binding and Catalysis

The furylacryloyl moiety is not merely a passive structural component; it plays an active role in both enzyme binding and the reporting of catalysis.

Chromophoric Properties : The extended conjugation of the furylacryloyl system gives it distinct UV-absorbing properties. It is widely used as a chromogenic substrate in enzyme assays. sigmaaldrich.com The hydrolysis of the peptide bond in substrates like FAPGG or N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) causes a shift in the absorbance spectrum, which can be monitored to measure the rate of the enzymatic reaction. sigmaaldrich.com

Positioning : This group acts as an N-terminal cap, helping to correctly orient the substrate within the enzyme's active site for efficient catalysis.

Influence of Acryloyl Group Reactivity on Biological Interactions

The acryloyl group (H₂C=CH-C(=O)-) is an α,β-unsaturated carbonyl system, which makes it an electrophilic Michael acceptor. This inherent reactivity allows it to potentially form covalent bonds with nucleophilic amino acid residues on a protein surface, such as the side chains of cysteine or lysine. nih.gov

While in the context of substrates like FAPGG the primary interaction is non-covalent hydrolysis, the electrophilic nature of the acryloyl group is a key feature. In other molecular contexts, acrylamide-containing molecules like p-acrylamido-phenylalanine (AcrF) are designed specifically for their ability to form covalent crosslinks with target proteins through proximity-induced Michael addition. nih.gov The reactivity of the acryloyl group is influenced by the local microenvironment within the protein, but it provides a chemical handle for creating stable, covalent interactions. nih.gov

Comparison of Structural and Functional Similarities with Analogous Enzyme Substrates

The this compound structure is a component of several widely used enzyme substrates. Comparing these analogs highlights how a common chemical motif can be adapted to target different enzymes by altering the attached peptide sequence.

N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) : This is a specific substrate for angiotensin-converting enzyme (ACE). sigmaaldrich.combiocompare.com Its design leverages the preference of ACE for substrates with a C-terminal tripeptide and a hydrophobic residue (phenylalanine) at the P1 position.

N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) : This compound is a substrate for collagenases. sigmaaldrich.com The Leu-Gly-Pro-Ala sequence mimics the primary structure of collagen, directing the substrate to the active site of collagen-degrading enzymes. sigmaaldrich.com

N-acryloyl-phenylalanine : This analog lacks the furan (B31954) ring. nih.gov Comparing its interactions with enzymes to those of FAP highlights the specific contribution of the furan ring to binding, likely through enhanced aromatic and stacking interactions.

This modularity demonstrates that the furylacryloyl group serves as a versatile chromophoric reporter that can be attached to various peptide sequences to create specific tools for studying different proteases.

| Compound | Target Enzyme | Key Structural Difference | Citation |

| This compound (FAP) | Product of ACE Hydrolysis | The core compound | nih.gov |

| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | Angiotensin-Converting Enzyme (ACE) | Has an additional Gly-Gly dipeptide | sigmaaldrich.com |

| N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) | Collagenase | Phenylalanine is replaced by a Leu-Gly-Pro-Ala peptide | sigmaaldrich.com |

| N-acryloyl-phenylalanine | General Analog | Lacks the furan ring of the acryloyl group | nih.gov |

Advanced Analytical Methodologies in Research Contexts

Spectrophotometric Techniques for Real-Time Kinetic Monitoring

Spectrophotometry is a cornerstone technique for monitoring the real-time kinetics of enzymatic reactions involving furylacryloyl-containing substrates due to the chromophoric nature of the furylacryloyl group. The hydrolysis of the peptide or amide bond in these substrates by enzymes like angiotensin-converting enzyme (ACE) or carboxypeptidase A (CPA) leads to a distinct shift in the ultraviolet (UV) absorbance spectrum, which can be monitored continuously to determine reaction velocity.

A primary application involves the use of N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) as a substrate for ACE. sigmaaldrich.com The enzyme cleaves FAPGG to produce N-(3-(2-Furyl)acryloyl)phenylalanine (FA-Phe) and glycylglycine (B550881). This reaction causes a detectable change in absorbance at 340 nm, allowing for a continuous spectrophotometric assay of ACE activity. sigmaaldrich.com Similarly, the hydrolysis of N-(3-[2-Furyl]acryloyl)-Phe-Phe by ACE can be monitored at 337 nm. For other enzymes like collagenase, related substrates such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala are utilized, with absorbance changes tracked at 345 nm.

The data from these assays are used to calculate key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), which describe the substrate affinity and turnover rate of the enzyme, respectively.

Table 1: Spectrophotometric Monitoring of Enzymatic Reactions with Furylacryloyl and Related Substrates

| Enzyme | Substrate | Wavelength (nm) | Kinetic Parameters | Reference |

|---|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) | 340 | Kₘ = 0.40 mmol/L | |

| Angiotensin-Converting Enzyme (ACE) | N-(3-[2-Furyl]acryloyl)-Phe-Phe | 337 | Kₘ = 0.42 mM | |

| Collagenase | N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala | 345 | Not Specified | |

| Carboxypeptidase A (Bovine) | N-(4-Methoxyphenylazoformyl)-L-phenylalanine | 350 | Kₘ = 0.11 mM; kcat = 44 s⁻¹ | nih.gov |

Circular Dichroism (CD) Spectroscopy for Conformational Changes in Enzyme-Substrate Interactions

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the conformational properties of chiral molecules, including proteins and peptides. wikipedia.org It measures the differential absorption of left- and right-handed circularly polarized light, providing critical information on the secondary and tertiary structure of proteins. wikipedia.orgmdpi.com

In the context of enzyme-substrate interactions, CD spectroscopy is invaluable for detecting conformational changes within an enzyme upon binding to a substrate like FA-Phe. nih.gov Such binding events can induce shifts in the enzyme's structure, often referred to as "induced fit," which are essential for catalysis. These structural alterations are reflected in the CD spectrum.

Far-UV CD (190-250 nm): This region is sensitive to the protein's secondary structure. A change in the content of α-helices (negative bands at ~222 and 208 nm), β-sheets (negative band at ~218 nm), or random coils upon substrate binding can be quantified. libretexts.org

Near-UV CD (250-350 nm): This region probes the local environment of aromatic amino acid residues (phenylalanine, tyrosine, tryptophan). nih.gov Since FA-Phe itself contains a phenylalanine residue, its binding to an enzyme's active site, which may also contain aromatic residues, can alter the tertiary structure and produce a distinct signal change in the near-UV CD spectrum. nih.govnih.gov

By performing CD measurements of the enzyme in the absence and presence of FA-Phe, researchers can obtain qualitative and quantitative data on the specific structural rearrangements that facilitate the enzymatic reaction. libretexts.org

Surface Plasmon Resonance (SPR) for Binding Kinetics Studies

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for analyzing biomolecular interactions. illinois.edu It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding between a molecule immobilized on a sensor chip (the ligand) and a molecule in solution (the analyte). ox.ac.uk

To study the interaction between an enzyme and FA-Phe, an SPR experiment would typically be configured as follows:

Immobilization: The enzyme (e.g., Carboxypeptidase A) is covalently attached to the surface of a sensor chip. nih.gov

Interaction Analysis: Solutions containing varying concentrations of FA-Phe are flowed over the chip surface. As FA-Phe binds to the immobilized enzyme, the accumulation of mass on the surface causes a proportional change in the refractive index, which is recorded in real-time as a sensorgram. ox.ac.uk

Data Analysis: From the sensorgrams, the association rate constant (kₐ) and the dissociation rate constant (kₔ) are determined. The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. illinois.edu

This methodology allows for a detailed quantitative characterization of the binding event that precedes the catalytic step, which is fundamental to understanding the complete enzyme mechanism.

Table 2: Illustrative Data from a Hypothetical SPR Analysis of Enzyme-FA-Phe Interaction

| Analyte (FA-Phe Conc.) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (M) |

|---|

Note: This table is illustrative to demonstrate the type of data generated from an SPR experiment.

Mass Spectrometry for Product Identification and Mechanistic Elucidation in Enzymatic Reactions

Mass spectrometry (MS) is an indispensable analytical tool for identifying molecules by measuring their mass-to-charge ratio. In enzymology, it is crucial for confirming the identity of reaction products and intermediates, thereby elucidating the precise mechanism of an enzymatic reaction. nih.govnih.gov

When studying the enzymatic processing of FA-Phe or its parent substrates, MS provides definitive evidence of bond cleavage. For instance, in the ACE-catalyzed hydrolysis of FAPGG, MS can be used to confirm the formation of the two products, FA-Phe and glycylglycine, by detecting ions corresponding to their exact molecular weights.

Furthermore, MS is critical for investigating potential subsequent reactions. If FA-Phe itself were used as a substrate for an enzyme like Carboxypeptidase A, which cleaves C-terminal amino acids, the expected reaction would be the hydrolysis of the amide bond.

Reaction: this compound + H₂O → 3-(2-furyl)acrylic acid + L-phenylalanine

MS analysis of the reaction mixture would aim to detect the molecular ions of the predicted products. The disappearance of the reactant ion (FA-Phe, C₁₆H₁₅NO₄, molecular weight ~285.29 Da) and the appearance of product ions (3-(2-furyl)acrylic acid, C₇H₆O₃, MW ~138.12 Da; and L-phenylalanine, C₉H₁₁NO₂, MW ~165.19 Da) would confirm the catalytic activity and the specific bond cleavage, providing direct insight into the enzyme's mechanistic function. nih.govnih.gov Techniques like electrospray ionization (ESI) MS are particularly well-suited for analyzing such reaction components in solution. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Organization of Peptide Complexes

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the secondary structure of peptides and proteins. springernature.comnih.gov It is particularly sensitive to the vibrations of the peptide backbone, primarily the amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands. uwec.eduresearchgate.net

This method is highly applicable to studying the structural organization of peptide complexes, such as the interaction between an enzyme and a peptide substrate like FA-Phe. By comparing the FTIR spectrum of FA-Phe in solution with its spectrum when bound to an enzyme, one can deduce structural changes that occur upon complex formation. vu.nlnih.gov

Key insights from FTIR analysis include:

Substrate Conformation: A shift in the amide I band of FA-Phe upon binding can indicate a change from a flexible, random coil structure in solution to a more defined conformation (e.g., β-turn or extended strand) within the enzyme's active site. researchgate.net

Intermolecular Interactions: The formation of specific hydrogen bonds between the peptide substrate and amino acid residues in the enzyme's active site can be inferred from shifts in the C=O and N-H vibrational frequencies. nih.gov

Studies on phenylalanine-based peptide dimers have shown that the amide I region is sensitive to whether carbonyl groups are free or involved in hydrogen bonding, demonstrating the power of FTIR to probe the specific intermolecular forces that govern the structure of peptide complexes. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | FA-Phe |

| N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine | FAPGG |

| N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala | - |

| N-(3-[2-Furyl]acryloyl)-Phe-Phe | FA-Phe-Phe |

| N-(4-Methoxyphenylazoformyl)-L-phenylalanine | - |

| Hippuryl-L-phenylalanine | - |

| Glycylglycine | - |

| 3-(2-furyl)acrylic acid | - |

| L-phenylalanine | Phe |

| Angiotensin-Converting Enzyme | ACE |

Computational and Theoretical Investigations of N 3 2 Furyl Acryloyl Phenylalanine

Molecular Docking Simulations for Enzyme-Substrate Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. For N-(3-(2-Furyl)acryloyl)phenylalanine, docking simulations are crucial for understanding how it fits into the active sites of various enzymes, such as metalloproteases and tyrosinases.

Research on analogous phenylalanine derivatives provides a framework for understanding the binding of FA-Phe. Studies involving carboxypeptidase A, a zinc-containing metalloprotease, show that substrates bind within a defined active site. virginia.edunih.gov The terminal carboxylate group of the phenylalanine moiety is expected to interact with the catalytic zinc ion and nearby charged or polar residues. nih.gov The aromatic rings—both the phenyl group of phenylalanine and the furan (B31954) ring—are likely to form π-π stacking or hydrophobic interactions with nonpolar residues in the enzyme's binding pocket, such as phenylalanine or tyrosine. nih.govnih.gov

For instance, in docking studies of similar inhibitors with acetylcholinesterase, the heterocyclic rings of ligands were shown to form "sandwich" π-π stacking interactions with indole (B1671886) moieties of tryptophan residues in the active site. nih.gov Similarly, when docked into carbonic anhydrase II, related compounds mediate hydrogen bonding with key residues like Threonine-199 and Threonine-200. mdpi.com These findings suggest that the binding of this compound is stabilized by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic contacts.

Table 1: Predicted Interacting Residues and Forces in Enzyme-FA-Phe Complexes (Based on Analogous Systems)

| Enzyme Target | Key Interacting Residues (Predicted) | Primary Interaction Type | Reference for Analogy |

|---|---|---|---|

| Carboxypeptidase A | Tyrosine-248, Arginine-71, Phenylalanine-279 | Hydrogen Bonding, Electrostatic, Hydrophobic | nih.gov |

| Tyrosinase | Histidine residues coordinating copper ions | Metal Coordination, π-π Stacking | dundee.ac.uk |

| Xanthine (B1682287) Oxidase | Residues within the molybdenum-pterin active site | Hydrogen Bonding, Hydrophobic | nih.gov |

| Carbonic Anhydrase II | Threonine-199, Threonine-200, Gln92 | Hydrogen Bonding, van der Waals | mdpi.com |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these methods can elucidate properties like charge distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to its chemical behavior and interaction with enzymes.

The distribution of electron density across the molecule determines its reactivity. The acryloyl group, with its electron-withdrawing carbonyl and conjugated double bond, creates a region of electrophilicity. The furan ring and the phenyl group contribute to the molecule's aromaticity and potential for π-stacking interactions.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For FA-Phe, the HOMO is likely localized on the electron-rich furan and phenyl rings, while the LUMO may be centered on the electron-deficient acryloyl system. This distribution is critical for understanding its role as either a substrate susceptible to nucleophilic attack or an inhibitor that forms stable interactions.

Table 2: Representative Data from Quantum Chemical Calculations

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability; relevant for charge-transfer interactions. |

| LUMO Energy | Indicates electron-accepting capability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrostatic and hydrogen-bonding interactions. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and long-range interactions. |

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-substrate complex over time. researchgate.net MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the enzyme, and analyze the network of interactions that stabilize the complex. mdpi.commdpi.com

For a complex of this compound with an enzyme like carboxypeptidase A, an MD simulation would typically run for hundreds of nanoseconds to microseconds. mdpi.com Key analyses include calculating the root-mean-square deviation (RMSD) to assess the structural stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

These simulations can reveal whether the initial binding pose is maintained or if the ligand reorients to find a more stable conformation. nih.gov They also allow for the detailed analysis of hydrogen bond lifetimes and water molecule dynamics at the active site, which can play a critical role in catalysis and binding affinity. researchgate.net Studies on similar peptide-nanoparticle systems have shown that MD simulations can elucidate how conformational changes and peptide sequence regulate association dynamics. mdpi.com

Table 3: Typical Parameters and Outputs of an MD Simulation

| Parameter/Analysis | Description |

|---|---|

| Force Field | A set of parameters (e.g., AMBER, CHARMM) used to describe the potential energy of the system. |

| Simulation Time | The duration of the simulation, typically in the range of nanoseconds (ns) to microseconds (µs). mdpi.com |

| Ensemble | Statistical ensemble used (e.g., NVT, NPT) to control variables like temperature and pressure. mdpi.com |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the protein or ligand from a reference structure, indicating stability. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues, identifying flexible or rigid parts of the complex. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and enzyme over time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Substrates and Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, QSAR can be used to predict enzyme inhibitory potency or substrate efficiency based on molecular descriptors. nih.gov

A QSAR model is built by calculating various descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. jk-sci.com A mathematical model is then generated to correlate these descriptors with the observed activity (e.g., IC₅₀).

In studies of phenylalanine derivatives as Tryptophan Hydroxylase-1 (TPH1) inhibitors, 3D-QSAR models were successfully developed to guide the design of new, more potent inhibitors. nih.gov For this compound and its analogs, a QSAR model could predict how modifications to the furan ring, the phenyl group, or the linker would affect its interaction with a target enzyme. Such models are valuable tools for virtual screening and lead optimization in drug discovery. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Relevance to FA-Phe Activity |

|---|---|---|

| Hydrophobic | LogP (Partition Coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets. jk-sci.com |

| Electronic | Partial Atomic Charges | Describes the potential for electrostatic interactions and hydrogen bonding. |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching in the molecule. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability, influencing how the molecule fits into an active site. |

| Quantum Chemical | HOMO/LUMO Energies | Correlates with reactivity and the ability to participate in charge-transfer interactions. |

Prediction of Enzyme Cleavage Sites and Specificity Using Computational Approaches

Computational methods can be used to predict whether a molecule will be a substrate for a particular enzyme and to identify the likely cleavage site. This compound is itself a product of the enzymatic cleavage of larger chromogenic substrates like N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) by angiotensin-converting enzyme (ACE).

Computational cleavage site prediction often involves machine learning models trained on large datasets of known enzyme substrates. These models learn to recognize patterns, such as specific amino acid sequences flanking the scissile bond. For a protease like carboxypeptidase A, which cleaves C-terminal amino acids, the model would recognize the free carboxyl group of the phenylalanine moiety as a key feature. virginia.edunih.gov

For this compound itself to be a substrate, an enzyme would need to recognize and cleave the amide bond between the furylacryloyl group and the phenylalanine nitrogen. A computational approach would analyze the accessibility of this bond and the surrounding chemical environment to determine if it matches the known specificity of an enzyme. These predictive tools are invaluable for understanding metabolic pathways and designing enzyme-labile prodrugs.

N 3 2 Furyl Acryloyl Phenylalanine As a Research Probe and Tool

Utilization in Enzyme Purification and Characterization Protocols

While N-(3-(2-Furyl)acryloyl)phenylalanine itself is more commonly the product of an enzymatic reaction used for characterization, its derivatives are instrumental as substrates in the purification and characterization of various enzymes. For instance, prokaryotic Phenylalanine Ammonia-Lyase (PAL) can be purified using chromatographic methods after expression in transformed cells like E. coli. google.com The characterization of such enzymes often relies on assays that measure their activity, for which furylacryloyl-based substrates are well-suited due to their chromogenic properties.

The process for purifying enzymes like PAL may involve the following steps:

Growth and rupture of transformed cell mass to obtain the crude recombinant enzyme.

Separation of exogenous materials to prevent fouling of chromatographic columns.

Chromatographic purification using one or more resins.